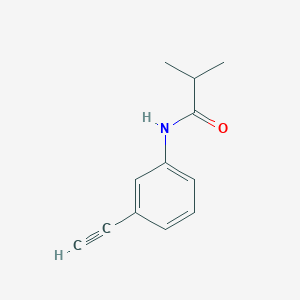

N-(3-etinilfenil)-2-metilpropanamida

Descripción general

Descripción

“N-(3-Ethynylphenyl)acetamide” is a chemical compound with the CAS Number: 70933-58-3 . It has a molecular weight of 159.19 and its IUPAC name is N-(3-ethynylphenyl)acetamide .

Synthesis Analysis

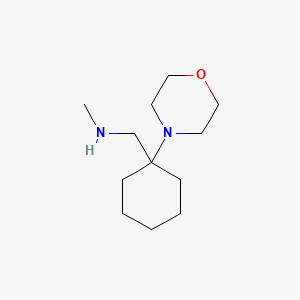

An improved process for the preparation of a similar compound, “N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine dihydrochloride”, has been described in a patent . The process involves reacting a chlorinated byproduct with a strongly polar compound like piperazine .

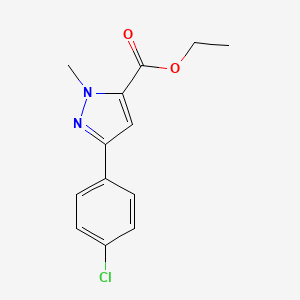

Molecular Structure Analysis

The molecular formula of “N-(3-Ethynylphenyl)acetamide” is C10H9NO . For a similar compound, “N-(3-Ethynylphenyl)-2-propynamide”, the molecular formula is C11H7NO .

Chemical Reactions Analysis

Erlotinib, a quinazolinamine with the chemical name “N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine”, is a known inhibitor of HER1/EGFR .

Physical And Chemical Properties Analysis

“N-(3-Ethynylphenyl)acetamide” is a solid at room temperature . For “N-(3-Ethynylphenyl)-2-propynamide”, the density is 1.2±0.1 g/cm3, and the molar refractivity is 49.3±0.4 cm3 .

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

“N-(3-etinilfenil)-2-metilpropanamida” es un intermedio clave en la síntesis de clorhidrato de erlotinib, un fármaco anticanceroso oral que inhibe la actividad del receptor del factor de crecimiento epidérmico (EGFR). El erlotinib se utiliza para el tratamiento del cáncer de pulmón de células no pequeñas avanzado y se ha demostrado que aumenta la supervivencia en ensayos de fase III .

Terapia dirigida para el cáncer de vejiga

Los derivados de quinazolina, que incluyen compuestos sintetizados utilizando “this compound”, se están explorando como posibles agentes terapéuticos en la terapia del cáncer de vejiga. Estos compuestos se dirigen a vías moleculares específicas, ofreciendo una dirección prometedora para el tratamiento .

Inhibición de la tirosina quinasa

El compuesto está involucrado en la creación de inhibidores de la tirosina quinasa de molécula pequeña como el erlotinib. Estos inhibidores se dirigen a los subtipos EGFR-TK, bloqueando la transducción de señales de las células tumorales e induciendo la apoptosis .

Síntesis de agentes antitumorales

El proceso de síntesis de “this compound” incluye pasos como la alquilación, la nitración, la hidrogenólisis y la ciclización, que son cruciales para la creación de agentes antitumorales .

Pureza mejorada de los fármacos

El compuesto desempeña un papel en el proceso de purificación de fármacos como el clorhidrato de erlotinib. Se utiliza en una reacción de sustitución nucleofílica para eliminar las impurezas, lo que lleva a formulaciones de fármacos de alta pureza .

Investigación sobre intermediarios químicos

“this compound” se estudia por su papel como intermedio químico. La investigación se centra en optimizar los procesos de síntesis y purificación para mejorar el rendimiento y la calidad de los compuestos farmacéuticos .

Mecanismo De Acción

Target of Action

N-(3-ethynylphenyl)-2-methylpropanamide, also known as Erlotinib, primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

N-(3-ethynylphenyl)-2-methylpropanamide acts as a receptor tyrosine kinase inhibitor . It binds to the ATP-binding site of the intracellular tyrosine kinase (TK) domain of EGFR, thereby blocking the signal transduction cascade . This inhibition prevents autophosphorylation of tyrosine residues, which are critical for the activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by N-(3-ethynylphenyl)-2-methylpropanamide affects several biochemical pathways. Primarily, it disrupts the signal transduction cascade initiated by EGFR, leading to the inhibition of downstream pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, their inhibition results in reduced tumor cell proliferation and increased apoptosis .

Pharmacokinetics

N-(3-ethynylphenyl)-2-methylpropanamide is taken orally and has a bioavailability of 59% . It is predominantly metabolized in the liver, mainly by CYP3A4 and to a lesser extent by CYP1A2 . The median elimination half-life of the drug is approximately 36.2 hours . More than 98% of the drug is excreted as metabolites, with over 90% excreted via feces and 9% via urine .

Result of Action

The molecular and cellular effects of N-(3-ethynylphenyl)-2-methylpropanamide’s action primarily involve the inhibition of tumor cell proliferation and the induction of apoptosis . By inhibiting EGFR, the drug disrupts critical cell signaling pathways, leading to reduced cell growth and increased programmed cell death .

Action Environment

The action, efficacy, and stability of N-(3-ethynylphenyl)-2-methylpropanamide can be influenced by various environmental factors. For instance, the presence of certain EGFR mutations can enhance the drug’s efficacy . Moreover, the drug’s metabolism can be affected by the induction or inhibition of CYP3A4, the primary enzyme involved in its metabolism . Therefore, co-administration with CYP3A4 inducers or inhibitors can significantly alter the drug’s pharmacokinetics and potentially its therapeutic efficacy .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using EPMPA for lab experiments include its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. The limitations of using EPMPA for lab experiments include its low solubility in water and its instability in acidic or basic conditions.

Direcciones Futuras

Future research on EPMPA could focus on its potential uses in medicinal chemistry, biochemistry, biotechnology, and other areas. It could also focus on its potential therapeutic uses, such as its anti-inflammatory, analgesic, and antinociceptive effects. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Finally, further research could focus on improving its solubility and stability in order to make it more suitable for use in lab experiments.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-(3-ethynylphenyl)-2-methylpropanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with the epidermal growth factor receptor (EGFR), a protein that is crucial in regulating cell growth and survival . The compound exhibits extensive interactions with the EGFR catalytic site through hydrogen bonds, pi-pi bonds, and salt bridges, demonstrating high specificity and binding affinity towards the protein . These interactions suggest that N-(3-ethynylphenyl)-2-methylpropanamide could be a potent inhibitor of EGFR, potentially impacting various signaling pathways involved in cell proliferation and apoptosis.

Cellular Effects

N-(3-ethynylphenyl)-2-methylpropanamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with EGFR leads to the inhibition of EGFR phosphorylation, which in turn blocks tumor cell signal transduction, inhibiting cell growth and inducing apoptosis . Additionally, N-(3-ethynylphenyl)-2-methylpropanamide has been shown to impact gene expression by downregulating oncogene signatures such as RAS and MYC, which are crucial for cell proliferation and survival . The compound also affects cellular metabolism by interacting with cytochrome P450 enzymes, particularly CYP3A4, which plays a role in its metabolism and degradation .

Molecular Mechanism

The molecular mechanism of action of N-(3-ethynylphenyl)-2-methylpropanamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of EGFR, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, N-(3-ethynylphenyl)-2-methylpropanamide interacts with cytochrome P450 enzymes, influencing its own metabolism and the metabolism of other compounds . These interactions highlight the compound’s potential as a therapeutic agent in targeting EGFR-related pathways in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-ethynylphenyl)-2-methylpropanamide have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including its interactions with enzymes and other biomolecules. Studies have shown that N-(3-ethynylphenyl)-2-methylpropanamide remains stable under certain conditions, but its degradation can be accelerated by the presence of specific enzymes such as CYP3A4 . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound demonstrating sustained inhibition of EGFR signaling and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of N-(3-ethynylphenyl)-2-methylpropanamide vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of EGFR signaling and tumor growth . At lower doses, N-(3-ethynylphenyl)-2-methylpropanamide effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity. At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity, due to its interactions with cytochrome P450 enzymes and other metabolic pathways . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

N-(3-ethynylphenyl)-2-methylpropanamide is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound is metabolized predominantly by CYP3A4, which plays a crucial role in its biotransformation and elimination . This interaction affects the metabolic flux and levels of metabolites, influencing the compound’s pharmacokinetics and pharmacodynamics. Additionally, N-(3-ethynylphenyl)-2-methylpropanamide can impact the metabolism of other compounds that are substrates of CYP3A4, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of N-(3-ethynylphenyl)-2-methylpropanamide within cells and tissues are influenced by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake and distribution within cells . These interactions affect the compound’s localization and accumulation in different tissues, influencing its therapeutic efficacy and potential toxicity. Additionally, binding proteins play a role in modulating the compound’s bioavailability and distribution, impacting its overall pharmacokinetic profile .

Subcellular Localization

N-(3-ethynylphenyl)-2-methylpropanamide exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cell signaling and gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its therapeutic effects and potential side effects. Understanding the subcellular localization of N-(3-ethynylphenyl)-2-methylpropanamide is crucial for optimizing its use in therapeutic applications.

Propiedades

IUPAC Name |

N-(3-ethynylphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-4-10-6-5-7-11(8-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAYNVBUOJPZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

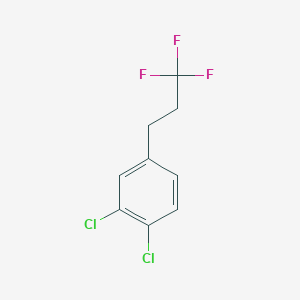

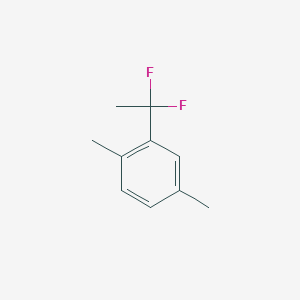

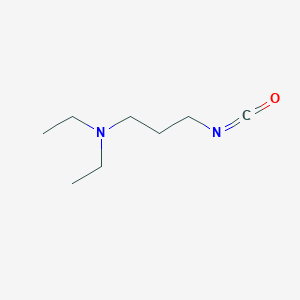

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)

![(1S,2S)-2-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1,2-diphenylethanamine](/img/structure/B1453499.png)